![molecular formula C14H13ClFNO2S B2529171 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 339277-01-9](/img/structure/B2529171.png)

2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine

Übersicht

Beschreibung

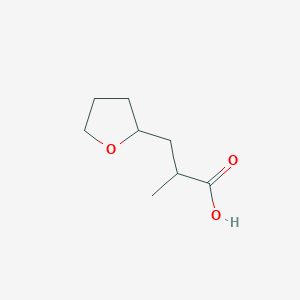

The compound of interest, 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine, is a chlorinated pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyridine derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest due to their relevance in pharmaceuticals. Paper outlines a modified synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole, a medication used for gastroesophageal reflux disease. The synthesis involves N-oxidation, one-pot synthesis with NaSH and methyl iodide, oxidation with H2O2, and chlorination with trichloroisocyanuric acid. This method emphasizes green chemistry principles, aiming to reduce waste and improve atom economy. Although the target compound is different, similar synthetic strategies could potentially be applied to synthesize 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are essential tools for analyzing the molecular structure of compounds. In paper , these techniques were used to study the vibrational spectral analysis of a pyrimidine derivative. The study included computational methods like density functional theory (DFT) to predict equilibrium geometry and vibrational wave numbers. While the compound studied is not the same as our target molecule, the approach of using spectroscopic techniques combined with computational methods is relevant for analyzing the molecular structure of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex, as shown in paper , which discusses various reactions of polyhalogenated pyridine compounds. These reactions include methylation, oxidation, and pyrolysis, leading to different products depending on the conditions. For instance, oxidation with peroxyacetic acid yielded sulfinyl and sulfonyl derivatives. This information suggests that the sulfonyl group in the target compound could potentially be introduced through similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Paper explores the fluorescence properties of compounds after derivatization with a specific reagent. Although the target compound is not directly studied, the derivatization and detection techniques mentioned could be relevant for analyzing the fluorescence properties of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine. Additionally, the paper discusses the optimization of reaction conditions for derivatization, which could be useful when studying the reactivity of the target compound's functional groups.

Wissenschaftliche Forschungsanwendungen

Environmental and Health Impacts of Fluoroalkylether Compounds

Environmental Fate and Effects of Ether-PFAS : A critical review highlighted the persistent, bioaccumulative, and toxic properties of per- and polyfluoroalkyl substances (PFAS), including fluoroalkylether compounds like F-53B, Gen-X, and ADONA. This review covers their environmental occurrence, fate, and comparative toxicity with legacy PFAS such as PFOA and PFOS. Advances in non-target screening using high-resolution mass spectrometry have identified novel ether-PFAS, underscoring the need for further research on their environmental and health impacts (Munoz et al., 2019).

Health Risks of Novel Fluorinated Alternatives : Another review discussed the sources, fates, environmental effects, and health risks of alternative PFAS compounds, including novel fluorinated alternatives that are emerging as dominant global pollutants. This review suggests that these alternatives may have comparable or even more serious potential toxicity than legacy PFASs, indicating the need for additional toxicological studies (Wang et al., 2019).

Synthesis and Application in Pharmaceuticals

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities : A review focused on novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, which may provide insights into the chemical synthesis and potential applications of related compounds, including 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine (Saini et al., 2019).

Eigenschaften

IUPAC Name |

2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO2S/c1-8-7-11(16)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKABLBVWBMHLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)F)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901332255 | |

| Record name | 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine | |

CAS RN |

339277-01-9 | |

| Record name | 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)